Cas no 856973-81-4 (4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine)

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine structure
856973-81-4 structure
Nombre del producto:4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
Número CAS:856973-81-4
MF:C9H15N5
Megavatios:193.248900651932
MDL:MFCD11848424
CID:1036608
PubChem ID:25128833

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Propiedades químicas y físicas

Nombre e identificación

    • 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
    • 2-PYRIMIDINAMINE,4-(4-METHYL-1-PIPERAZINYL)-
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-amino-4-(4-methyl-1-piperazinyl)- (5CI)
    • [4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]amine
    • CHEMBL501882
    • 2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
    • Z1255403787
    • US8796297, 13
    • DTXSID40648788
    • J-510315
    • SCHEMBL2166051
    • AKOS015942931
    • BDBM50361016
    • CS-0360116
    • 856973-81-4
    • DB-331697
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
    • MDL: MFCD11848424
    • Renchi: 1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
    • Clave inchi: XEKHYAPKOUIALX-UHFFFAOYSA-N
    • Sonrisas: N1(C2C=CN=C(N)N=2)CCN(C)CC1

Atributos calculados

  • Calidad precisa: 193.13274550g/mol
  • Masa isotópica única: 193.13274550g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 178
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.1
  • Superficie del Polo topológico: 58.3Ų

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y0979747-5g
2-pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
5g
$1750 2025-02-19
TRC
P998748-500mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
500mg
$ 65.00 2022-06-03
TRC
P998748-250mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
250mg
$ 50.00 2022-06-03
TRC
P998748-2.5g
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
2.5g
$ 80.00 2022-06-03
A2B Chem LLC
AH75023-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
1g
$3090.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430786-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95+%
1g
¥5331.00 2024-07-28
eNovation Chemicals LLC
Y0979747-5g
2-pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
5g
$1750 2025-02-21
eNovation Chemicals LLC
Y0979747-1g
2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
1g
$835 2023-09-03
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$632 2021-08-05

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
2.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
3.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referencia
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Ethanol ;  10 min, 150 °C
Referencia
Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation
Mehta, Naimee; et al, ACS Infectious Diseases, 2018, 4(4), 577-591

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Methanol ;  6 h, 90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
4.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referencia
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Raw materials

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Preparation Products

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Literatura relevante

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